molecular formula C₈H₁₂N₄O₅ B028889 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide CAS No. 39030-43-8

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide

Cat. No.: B028889
CAS No.: 39030-43-8
M. Wt: 244.2 g/mol
InChI Key: HAMRZKKGAOJPDG-AFCXAGJDSA-N
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Description

Azithromycin dihydrate is a macrolide antibiotic that belongs to the azalide subclass. It is primarily used to treat a variety of bacterial infections, including respiratory, enteric, and genitourinary infections. Azithromycin dihydrate is structurally related to erythromycin but has a 15-membered ring with a methyl-substituted nitrogen instead of a carbonyl group at the 9a position on the aglycone ring, which prevents its metabolism .

Mechanism of Action

Target of Action

The primary target of 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide is the viral RNA synthesis machinery . It is a unique guanosine analog with broad-spectrum activity against many RNA and DNA viruses .

Mode of Action

This compound interferes with the synthesis of viral mRNA . It is metabolized into nucleoside analogs that block viral RNA synthesis and viral mRNA capping . In addition to its mutational properties, it exerts extensive perturbation of cellular and viral gene expression . Furthermore, recent advances indicate that the impact of this compound on divergent cellular and viral pathways may be concentration-dependent .

Biochemical Pathways

The compound affects the biochemical pathway of viral RNA synthesis . It inhibits the enzyme inosine monophosphate dehydrogenase (IMPDH), leading to marked changes in the balance of intracellular nucleotide concentrations . This results in the inhibition of viral RNA synthesis and the disruption of viral replication .

Pharmacokinetics

The compound is cleared by both renal and hepatic routes . Compared with non-renal elimination, renal clearance of the compound is a relatively minor route of elimination, as only 5–15% of a single dose is eliminated in urine . Relative bioavailability is up to 3-fold higher in patients with severe renal dysfunction compared with controls . The compound has two metabolic pathways and is mainly excreted by the kidneys . The urinary excretion rate is 30%-55% in 72-80 hours, and the fecal excretion rate is about 15% in 72 hours .

Result of Action

The result of the compound’s action is the inhibition of viral replication, leading to a decrease in viral load . This can lead to a sustained virologic response, which is a marker of successful treatment of viral infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the presence of certain ions in the environment can affect the effluent recovery rate of the compound . In comparison to Na+, the presence of Ca2+ causes the effluent recovery rate of the compound to decrease . The presence of humic acid (HA) causes more of the compound to flow out of the column, and its effect becomes more pronounced with increasing concentration . Furthermore, simulated precipitation scenarios show that the compound adsorbed on the surface of media is released again and transported with the water flow .

Biochemical Analysis

Biochemical Properties

1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted . It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors . This can also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that may involve various transporters or binding proteins . The compound’s localization or accumulation may also be affected .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Azithromycin dihydrate is synthesized from crude azithromycin through a gradual crystallization process. The process involves dissolving crude azithromycin in acetone and adding a minimal amount of water to induce crystal formation . Another method involves adding a base to an aqueous solution of azithromycin, which has a pH of 1 to 5 and contains acetone, to crystallize the dihydrate form .

Industrial Production Methods: In industrial settings, azithromycin dihydrate is produced by crystallizing azithromycin from a mixture of tetrahydrofuran and an aliphatic hydrocarbon (such as hexane) in the presence of water. This method ensures the formation of the thermodynamically stable dihydrate form .

Chemical Reactions Analysis

Types of Reactions: Azithromycin dihydrate undergoes various chemical reactions, including:

    Oxidation: Azithromycin can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in azithromycin.

    Substitution: Azithromycin can undergo substitution reactions, where specific atoms or groups in the molecule are replaced by others.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of azithromycin N-oxide, while reduction may yield azithromycin derivatives with modified functional groups .

Comparison with Similar Compounds

Azithromycin dihydrate is unique among macrolide antibiotics due to its structural modifications, which enhance its stability and efficacy. Similar compounds include:

Azithromycin dihydrate stands out due to its broad-spectrum activity, long half-life, and high tissue penetration, making it a preferred choice for treating various bacterial infections .

Properties

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-11-12(7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMRZKKGAOJPDG-AFCXAGJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=N1)C(=O)N)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NN(C(=N1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39030-43-8
Record name 1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039030438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-.BETA.-D-RIBOFURANOSYL-1H-1,2,4-TRIAZOLE-5-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M521CC48D7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
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1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
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1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide
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Reactant of Route 5
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Reactant of Route 6
1-beta-D-Ribofuranosyl-1H-1,2,4-triazole-5-carboxamide

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